1-(4-methoxyphenyl)-4-(2-phenylbutanoyl)piperazine
Overview
Description
1-(4-methoxyphenyl)-4-(2-phenylbutanoyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MeOPP is a derivative of the well-known compound piperazine, which has been extensively studied for its therapeutic properties.
Mechanism of Action
1-(4-methoxyphenyl)-4-(2-phenylbutanoyl)piperazine acts as an agonist for the 5-HT1A receptor and a partial agonist for the D2 receptor. The 5-HT1A receptor is involved in the regulation of mood and anxiety, while the D2 receptor is involved in the regulation of dopamine levels in the brain. This compound's binding to these receptors leads to changes in neurotransmitter levels, which can have effects on behavior and mood.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have antipsychotic effects in animal models of schizophrenia. This compound's effects on neurotransmitter levels in the brain can lead to changes in behavior and mood, making it a potential therapeutic agent for certain neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methoxyphenyl)-4-(2-phenylbutanoyl)piperazine in lab experiments is its specificity for certain receptors in the brain. This allows researchers to study the function of these receptors more effectively. However, this compound's effects on neurotransmitter levels in the brain can be complex and difficult to interpret, making it challenging to use in certain types of experiments.
Future Directions
Future research on 1-(4-methoxyphenyl)-4-(2-phenylbutanoyl)piperazine could focus on its potential therapeutic applications in the treatment of neurological disorders. It could also focus on its use as a tool in neuroscience research to study the function of certain receptors in the brain. Further studies could also investigate the potential side effects of this compound and ways to minimize these effects. Additionally, research could focus on developing new derivatives of this compound with improved therapeutic properties and fewer side effects.
Scientific Research Applications
1-(4-methoxyphenyl)-4-(2-phenylbutanoyl)piperazine has potential applications in scientific research due to its ability to bind to certain receptors in the brain. It has been studied for its potential use in the treatment of neurological disorders such as anxiety, depression, and schizophrenia. This compound has also been studied for its potential use as a tool in neuroscience research to study the function of certain receptors in the brain.
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-20(17-7-5-4-6-8-17)21(24)23-15-13-22(14-16-23)18-9-11-19(25-2)12-10-18/h4-12,20H,3,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBADLVMAXTGJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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